molecular formula C13H15BrN2O B1288162 6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole CAS No. 368426-64-6

6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Cat. No.: B1288162
CAS No.: 368426-64-6
M. Wt: 295.17 g/mol
InChI Key: AWPVWONQUKCAJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is a useful research compound. Its molecular formula is C13H15BrN2O and its molecular weight is 295.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chromium Complexes and Polymerization

Reactions of 2,6-bis(bromomethyl)pyridine with 3,5-dimethylpyrazole and 1H-indazole yield terdentate ligands which, when reacted with CrCl3(THF)3 complex in THF, form neutral chromium(III) complexes. These complexes are active in the polymerization of ethylene, providing insights into the use of indazole derivatives in catalysis and polymer science (Hurtado et al., 2009).

Chemical Synthesis and Structural Analysis

A molecule with a structural component similar to the indazole derivative was synthesized, showing the versatile use of these compounds in complex chemical synthesis. Physical properties and thermal stability of the synthesized molecule were studied, emphasizing the importance of indazole derivatives in structural and synthetic chemistry (Majed Jari Mohammed et al., 2020).

Synthesis Pathways and Molecular Structure

Various synthesis pathways involving 1H-indazole have been explored, leading to unexpected product distributions and revealing the chemical behavior of these compounds under different conditions. This highlights the intricacies involved in the synthesis of indazole derivatives and their potential applications in creating complex molecular structures (Pritchard et al., 2009).

Regiospecific Synthesis and Biological Evaluation

Indazole derivatives were synthesized in a regiospecific manner and evaluated against Leishmania donovani, showcasing their potential in medicinal chemistry. While showing promising anti-leishmanial activity, the cytotoxicity of these compounds also highlights the importance of safety and specificity in drug design (El Ghozlani et al., 2019).

Indazole Derivatives and Pharmacology

Indazole and its derivatives are among the top investigated molecules in medicinal research, due to their various biological activities. Despite challenges in synthesis and yield, indazole derivatives find applications in treating various diseases, demonstrating the significance of 1H-indazole in drug discovery and development (Mal et al., 2022).

Properties

IUPAC Name

6-(bromomethyl)-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O/c14-8-10-4-5-11-9-15-16(12(11)7-10)13-3-1-2-6-17-13/h4-5,7,9,13H,1-3,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPVWONQUKCAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC(=C3)CBr)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A yellow-suspension of 6-(bromomethyl)-1H-indazole hydrogen bromide (9.0 g, 43 mmol) (99) and 3,4-dihydro-2H-pyran (7.2 g, 86 mmol) in THF (200 mL) was heated at its reflux temperature for 2 hours. After cooling down to room temperature, the reaction mixture was stirred at room temperature for 12 hours under nitrogen. The reaction solution was diluted with methylene chloride (500 mL), washed with saturated NaHCO3, water and brine. After drying (MgSO4) the solvent was removed under vacuum to give a yellow oil. Flash chromatography yielded the title compound (6.6 g, 72%). TLC Rf 0.52 (80:20 of hexane-ethyl acetate); MS (electrospray) 295, 297 (M+1); 1H N MR: (CDCl3) δ1.57-1.84 (m, 3H), 2.16 (m, 2H), 2.55 (m, 1H), 3.75 (m, 1H), 4.01 (m, 1H), 4.65 (s, 2H), 5.71 (d, 1H, J=9.2 Hz), 7.44 (d, 1H, J=8.8 Hz), 7.59 (d, 1H, J=8.8 Hz), 7.73 (s, 1H), 8.00 (s, 1H).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
72%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.